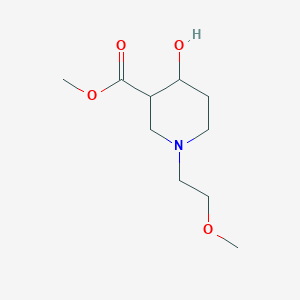
2-(4,4-Difluoropiperidin-1-yl)pyridin-3-amine
Descripción general
Descripción
2-(4,4-Difluoropiperidin-1-yl)pyridin-3-amine, also known as 4,4-difluoropiperidine-2-ylpyridine-3-amine, is an organic molecule composed of one nitrogen atom, one oxygen atom, two carbon atoms, four hydrogen atoms, and two fluorine atoms. It has a molecular formula of C7H9FN2O, and a molecular weight of 152.16 g/mol. This compound is a versatile intermediate in organic synthesis and has been used in the synthesis of a variety of drugs and other compounds.
Aplicaciones Científicas De Investigación
Synthesis and Coordination Chemistry
2-(4,4-Difluoropiperidin-1-yl)pyridin-3-amine and its derivatives have been extensively studied for their applications in synthesis and coordination chemistry. For instance, derivatives of pyridine-based ligands are noted for their complex chemistry, with applications ranging from luminescent lanthanide compounds for biological sensing to iron complexes demonstrating unique thermal and photochemical spin-state transitions (Halcrow, 2005).
Catalysis and Polymerization
The aminopyridine compounds have shown potential in catalysis, particularly in the activation of aryl chlorides and the polymerization of hydrosilanes, indicating their versatility in the field of catalytic chemistry (Deeken et al., 2006).
Structural Characterization
Structural characterization of polymorphs and derivatives of aminopyridines reveals intricate molecular structures, providing insights into their potential applications in various chemical processes. The distinct hydrogen bonding patterns and crystal structures of these compounds underline their importance in material science and structural chemistry (Böck et al., 2020).
Peptidomimetic Design
Aminopyridines have been utilized in peptidomimetic design, showcasing their utility in synthesizing complex peptide structures. This demonstrates their significant role in the development of bioactive compounds and pharmaceuticals (Hollanders et al., 2021).
Propiedades
IUPAC Name |
2-(4,4-difluoropiperidin-1-yl)pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2N3/c11-10(12)3-6-15(7-4-10)9-8(13)2-1-5-14-9/h1-2,5H,3-4,6-7,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGMWOMKCAMWUAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)C2=C(C=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![5-(2-aminoethyl)-2-methylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B1478598.png)
![6-(2-Methoxyethyl)-7-oxo-6,7-dihydroisothiazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B1478599.png)


![1-(3-(2-methoxyethyl)-3H-imidazo[4,5-b]pyridin-2-yl)-N-methylmethanamine](/img/structure/B1478603.png)


![1-(benzo[d][1,3]dioxol-5-ylmethyl)-1H-imidazole-5-carbaldehyde](/img/structure/B1478609.png)
![5-Methyl-7-phenyl-2,5,8-triazaspiro[3.4]oct-7-en-6-one](/img/structure/B1478610.png)
![2-(3-cyclopropyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)acetic acid](/img/structure/B1478612.png)